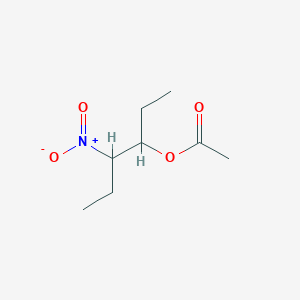

3-Acetoxy-4-nitrohexane

Description

Structure

3D Structure

Properties

CAS No. |

3750-83-2 |

|---|---|

Molecular Formula |

C8H15NO4 |

Molecular Weight |

189.21 g/mol |

IUPAC Name |

4-nitrohexan-3-yl acetate |

InChI |

InChI=1S/C8H15NO4/c1-4-7(9(11)12)8(5-2)13-6(3)10/h7-8H,4-5H2,1-3H3 |

InChI Key |

LWKNKHVVZLDUEM-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(CC)OC(=O)C)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 4 Acetoxy 3 Nitrohexane and Its Precursors

Foundation in Nitroaldol (Henry) Reaction Chemistry for β-Nitro Alcohols

The Henry reaction involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone to form a β-nitro alcohol. wikipedia.org In the specific synthesis of 3-nitro-4-hexanol, the reactants are 1-nitropropane (B105015) and propanal. The mechanism initiates with the deprotonation of the α-carbon of 1-nitropropane by a base, forming a nucleophilic nitronate anion. This anion then attacks the electrophilic carbonyl carbon of propanal. A subsequent protonation step yields the target β-nitro alcohol, 3-nitro-4-hexanol. wikipedia.org All steps in the Henry reaction are reversible. wikipedia.org

Synthesis of 3-Nitro-4-hexanol via Nitroaldol Condensation

The reaction between 1-nitropropane and propanal is a direct application of the Henry reaction to form the essential 3-nitro-4-hexanol intermediate. The effectiveness of this condensation is highly dependent on the catalytic system and the specific reaction conditions employed.

A diverse range of catalysts can be used to facilitate the Henry reaction. Traditional approaches often use homogeneous basic catalysts like alkali metal hydroxides, carbonates, and organic amines. studfile.net While effective, these can sometimes lead to side reactions, such as dehydration of the desired nitro alcohol. wikipedia.org

To address the shortcomings of homogeneous catalysts, such as difficult separation and potential side reactions, heterogeneous catalysts have been developed. These solid-phase catalysts are easily filtered from the reaction mixture and can often be recycled. Examples include alumina (B75360) (Al2O3), silica (B1680970) gel, and ion-exchange resins like Amberlyst A-21. um.edu.mtacs.orgnih.gov Amberlyst A-21 has been reported as a superior heterogeneous catalyst for the Henry reaction, providing high yields with or without a solvent and avoiding the formation of nitroalkene by-products. um.edu.mtresearchgate.net Other heterogeneous systems, such as silica grafted polyethylenimine and various metal-organic frameworks (MOFs), have also been shown to be effective. uc.ptrsc.org

| Catalyst Type | Examples | Advantages | Disadvantages |

| Homogeneous Basic | Sodium Hydroxide, Triethylamine, DBU | Inexpensive, readily available. studfile.net | Difficult to separate, potential for side reactions. wikipedia.org |

| Heterogeneous | Alumina, Amberlyst A-21, MOFs | Easy separation, recyclable, can offer higher selectivity. um.edu.mtrsc.org | May have higher initial cost, can exhibit lower activity. |

| Biocatalysts | Lipases, Hydroxynitrile lyases (HNLs) | High selectivity (enantio- and diastereoselectivity), mild conditions. bohrium.comucc.ie | Can be expensive, limited by substrate scope and reaction rates. researchgate.net |

The choice of solvent significantly impacts the Henry reaction by influencing reactant solubility, catalyst activity, and the stability of intermediates. rsc.org Solvents like methanol (B129727), THF, acetonitrile (B52724), and water have been studied. researchgate.netresearchgate.net For instance, in one study, methanol was found to be the best polar solvent for a specific catalytic system, while acetonitrile gave poor conversion. researchgate.net In other cases, using supercritical carbon dioxide as a solvent with an alumina-based catalyst allows for tuning the selectivity between the β-nitroalcohol and its dehydrated nitroalkene counterpart by adjusting the pressure. acs.orgnih.gov Solvent-free conditions, particularly with heterogeneous catalysts, represent a greener alternative. um.edu.mtresearchgate.net

Reaction optimization involves fine-tuning parameters like temperature, time, and reactant ratios. Lowering the temperature can minimize side reactions and sometimes improve diastereoselectivity. researchgate.net The ideal catalyst loading and reaction time must be determined empirically to maximize yield. researchgate.netresearchgate.net

Stereocontrol Strategies in β-Nitro Alcohol Synthesis

The reaction between 1-nitropropane and propanal generates two new stereocenters, meaning that up to four stereoisomers can be formed. Controlling the three-dimensional arrangement of these centers is a key challenge.

Diastereoselectivity refers to the preferential formation of one diastereomer (syn or anti) over the other. This selectivity is influenced by the catalyst, solvent, and temperature. For instance, certain chiral copper(II) complexes have been developed that show a preference for the anti isomer in the reaction between aldehydes and nitroethane. researchgate.netrsc.org Conversely, other copper-based systems favor the syn product. rsc.org The formation of the syn or anti product can often be rationalized by transition state models where steric and electronic interactions dictate the direction of nucleophilic attack. nih.gov

Achieving an enantiomerically pure product requires enantioselectivity. One powerful method is the kinetic resolution of the racemic β-nitro alcohol using enzymes. bohrium.comucc.ie Lipases are commonly used to catalyze the enantioselective acylation of the nitro alcohol. bohrium.comresearchgate.net

In this process, the racemic 3-nitro-4-hexanol is treated with an acylating agent, such as vinyl acetate (B1210297), in the presence of a lipase. The enzyme selectively acylates one enantiomer much faster than the other. This results in a mixture containing one enantiomer of 3-acetoxy-4-nitrohexane and the unreacted, opposite enantiomer of 3-nitro-4-hexanol. researchgate.netalmacgroup.com These two compounds can then be separated. This biocatalytic approach is a key method for obtaining enantiomerically pure forms of both the final acetylated product and its alcohol precursor. bohrium.comresearchgate.netresearchgate.net Hydroxynitrile lyases (HNLs) have also been explored for both direct asymmetric synthesis and for kinetic resolution via a retro-Henry reaction. researchgate.netnih.gov

| Strategy | Description | Key Features |

| Diastereoselective Synthesis | Controls the relative stereochemistry (syn vs. anti) during the C-C bond formation. | Highly dependent on the catalytic system and reaction conditions. researchgate.netrsc.org |

| Biocatalytic Kinetic Resolution | Employs an enzyme (e.g., lipase) to selectively react with one enantiomer of the racemic alcohol. bohrium.com | Yields an enantiomerically enriched acetate and the corresponding unreacted alcohol enantiomer; limited to a theoretical maximum yield of 50% for each. bohrium.comresearchgate.net |

Acetylation Strategies for the Formation of 4-Acetoxy-3-nitrohexane

The transformation of 3-nitro-4-hexanol to 4-acetoxy-3-nitrohexane is a critical step in various synthetic sequences. This is typically achieved through acetylation, a reaction that introduces an acetyl group onto the hydroxyl moiety of the precursor. Various methods have been developed to accomplish this transformation, with the choice of acetylating agent and catalyst significantly influencing the reaction's efficiency and outcome.

Acid-Catalyzed Acetylation of 3-Nitro-4-hexanol (e.g., Sulfuric Acid with Acetic Anhydride)

A prevalent and effective method for the acetylation of 3-nitro-4-hexanol involves the use of acetic anhydride (B1165640) in the presence of a strong acid catalyst, such as concentrated sulfuric acid. orgsyn.orgtu.edu.iq This acid-catalyzed approach facilitates the reaction between the alcohol and the anhydride.

In a typical procedure, concentrated sulfuric acid is added to 3-nitro-4-hexanol, and the mixture is cooled in an ice bath. orgsyn.org Acetic anhydride is then added portion-wise, ensuring the reaction temperature is maintained below 60°C. orgsyn.org Following the addition, the mixture is stirred for a period to ensure complete reaction. The mechanism of this acid-catalyzed acetylation is believed to involve the formation of a highly reactive acetylium ion (CH₃CO⁺) intermediate. iastate.edu

The reaction can be summarized as follows: CH₃CH₂CH(OH)CH(NO₂)CH₂CH₃ + (CH₃CO)₂O --(H₂SO₄)--> CH₃CH₂CH(OCOCH₃)CH(NO₂)CH₂CH₃ + CH₃COOH

This method has been reported to produce high yields of 4-acetoxy-3-nitrohexane, with one procedure documenting a 90% yield after vacuum distillation. orgsyn.org The use of sulfuric acid as a catalyst is advantageous due to its low cost and high efficiency in promoting the acetylation of alcohols. scispace.com

Table 1: Representative Data for Acid-Catalyzed Acetylation

| Precursor | Acetylating Agent | Catalyst | Temperature (°C) | Yield (%) | Reference |

| 3-Nitro-4-hexanol | Acetic Anhydride | Sulfuric Acid | <60 | 90 | orgsyn.org |

| Salicylic Acid | Acetic Anhydride | Sulfuric Acid | 60-80 | Not specified | tu.edu.iq |

Alternative Acetylating Agents and Conditions (e.g., Acetyl Chloride)

While acetic anhydride is a common choice, other acetylating agents can also be employed for the synthesis of 4-acetoxy-3-nitrohexane. Acetyl chloride is a more reactive alternative to acetic anhydride and can be used for the acetylation of alcohols. tu.edu.iqasianpubs.orgoregonstate.edu

One modified procedure for the preparation of 4-acetoxy-3-nitrohexane utilizes acetyl chloride in a boiling toluene (B28343) solution, avoiding the use of acetic anhydride and a sulfuric acid catalyst. scientific.net This approach offers an alternative set of reaction conditions that may be preferable in certain contexts, potentially simplifying the workup procedure. However, acetyl chloride is known to react vigorously and can liberate hydrogen chloride, which may necessitate specific handling precautions. tu.edu.iqias.ac.in

The choice between acetic anhydride and acetyl chloride often depends on factors such as reactivity requirements, cost, and ease of handling. tu.edu.iq

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of 4-acetoxy-3-nitrohexane synthesis. Key parameters that can be adjusted include the choice of catalyst, solvent, temperature, and reaction time.

For acid-catalyzed acetylations using acetic anhydride, controlling the temperature is critical to prevent side reactions. orgsyn.org The use of an ice bath to keep the temperature below 60°C is a common practice. orgsyn.org The molar ratio of the reactants and catalyst also plays a significant role. Studies on other acetylation reactions have shown that the ratio of acetylating agent to alcohol and the concentration of the acid catalyst can impact the reaction rate and completeness. iastate.edu

In the case of using acetyl chloride, the choice of solvent, such as toluene, can influence the reaction outcome. scientific.net The optimization process may also involve exploring different catalysts. While sulfuric acid is effective, other acid catalysts like p-toluenesulfonic acid have also been used in acetylation reactions. iastate.edu Furthermore, catalyst-free conditions at elevated temperatures have been explored for some acetylation reactions, although this may not be suitable for all substrates. mdpi.com The goal of optimization is to find a balance between reaction rate, yield, and the formation of impurities, ultimately leading to a more efficient and cost-effective synthesis. asianpubs.org

Exploration of Unconventional Synthetic Routes to 4-Acetoxy-3-nitrohexane

While traditional two-step methods involving the synthesis of a β-nitro alcohol followed by acetylation are well-established, research into more streamlined and efficient synthetic strategies is ongoing. This includes the development of one-pot sequences and the application of novel catalytic systems.

Emerging Catalytic Methods for β-Nitro Acetate Synthesis

The field of organic synthesis is continually evolving, with new catalytic methods being developed to improve the efficiency and selectivity of reactions. For the synthesis of β-nitro acetates like 4-acetoxy-3-nitrohexane, emerging catalytic approaches could offer alternatives to traditional acid catalysis.

Heterogeneous catalysts, for example, present advantages in terms of ease of separation and reusability. scispace.comsemanticscholar.org Catalysts such as sulfuric acid adsorbed on silica gel have been shown to be effective for the acetylation of various alcohols and could potentially be applied to the synthesis of 4-acetoxy-3-nitrohexane. scispace.com Other solid acid catalysts, including certain heteropoly acids and zeolites, have also been investigated for acetylation reactions. semanticscholar.org

Furthermore, the development of catalysts that can promote the entire sequence from starting materials to the final β-nitro acetate in a single step represents a significant area of interest. While not explicitly described for 4-acetoxy-3-nitrohexane, research into catalytic systems for similar transformations is a promising avenue for future synthetic improvements.

Chemical Reactivity and Transformational Utility of 4 Acetoxy 3 Nitrohexane

Reactions Involving the Nitro Group

The electron-withdrawing nature of the nitro group significantly influences the reactivity of the molecule. It acidifies the proton on the adjacent carbon (the α-carbon), enabling the formation of a nitronate anion, and serves as a precursor to other important nitrogen-containing functional groups.

Nucleophilic Additions and Substitutions at the α-Carbon to the Nitro Group

The hydrogen atom at the carbon atom bearing the nitro group (the α-carbon) in 4-acetoxy-3-nitrohexane is acidic due to the strong electron-withdrawing effect of the nitro functionality. This allows for deprotonation by a base to form a stabilized nitronate anion. wikipedia.orgmsu.edu This anion is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions.

While specific studies on the alkylation of 4-acetoxy-3-nitrohexane are not prevalent, the general reactivity of secondary nitroalkanes suggests that it can be alkylated at the α-position. youtube.com For instance, nickel-catalyzed photoredox-mediated methods have been developed for the C-alkylation of secondary nitroalkanes with unactivated alkyl iodides to generate tertiary nitroalkanes. nih.gov Similarly, palladium-catalyzed α-arylation of nitroalkanes with aryl halides or triflates provides a route to α-aryl-nitro compounds. organic-chemistry.orgmdma.ch

However, a significant competing reaction for β-acetoxy nitroalkanes is elimination. nih.gov The presence of the acetoxy group on the adjacent carbon (the β-position) creates a system prone to elimination, especially under basic conditions, which could limit the yields of α-alkylation or arylation. Studies on related β-alkoxy nitroalkanes have shown that these substrates can undergo elimination more readily than alkylation. nih.gov

Table 1: General Reactions at the α-Carbon of Nitroalkanes

| Reaction Type | Reagents/Catalysts | Product Type | Considerations for 4-Acetoxy-3-nitrohexane |

| α-Alkylation | Alkyl Halide, Base, Ni/Photoredox Catalyst | Tertiary Nitroalkane | Potential for competing E2 elimination of the acetoxy group. nih.gov |

| α-Arylation | Aryl Halide, Base, Pd Catalyst | α-Aryl Nitroalkane | Potential for competing E2 elimination of the acetoxy group. organic-chemistry.orgmdma.ch |

| Michael Addition | α,β-Unsaturated Carbonyl/Nitrile | 1,5-Dinitro or γ-Nitro-ester | Formation of a nitronate anion is the key step. msu.edu |

| Henry Reaction | Aldehyde/Ketone, Base | β-Nitro Alcohol | The starting nitroalkane acts as the nucleophile. wikipedia.org |

Conversion to Other Nitrogen-Containing Functional Groups (e.g., Amines, Oximes)

The nitro group in 4-acetoxy-3-nitrohexane is a versatile synthetic handle that can be converted into other nitrogen-containing functionalities, most notably amines and oximes. These transformations significantly broaden the synthetic utility of the parent compound.

Amines: The reduction of the nitro group to a primary amine is a fundamental transformation in organic synthesis. The resulting β-amino alcohol derivatives (after potential hydrolysis of the acetate) are valuable building blocks for pharmaceuticals and natural products. wikipedia.orglibretexts.org Several methods are available for the reduction of nitroalkanes, including:

Catalytic Hydrogenation: This method typically employs hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C), platinum, or nickel. libretexts.org

Metal-Catalyzed Reduction: Metals like iron (Fe), zinc (Zn), or tin (Sn) in the presence of an acid (e.g., HCl) are effective reducing agents for nitro groups. libretexts.org

Hydride Reagents: While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce nitro groups, they would also reduce the ester functionality of the acetoxy group. libretexts.org

Oximes: Nitroalkanes can also be converted to oximes, which are themselves useful intermediates. mdma.ch Reductive methods are often employed for this transformation. For instance, the reduction of conjugated nitroalkenes with reagents like tin(II) chloride can yield oximes. mdma.ch A study on β-nitroacetamides demonstrated that chromium(II) chloride (CrCl₂) could effect a partial reduction of the nitro group to an oxime. ucl.ac.uk Another approach involves the conversion of the nitroalkane to a silyl (B83357) nitronate, which can then be treated with specific reagents to yield an oxime. tandfonline.com

Radical Reactions and Their Synthetic Implications

Free radical reactions offer a powerful method for C-C bond formation. Nitroalkanes can serve as precursors to carbon-centered radicals. Typically, this involves the generation of an α-nitroalkyl radical, which can then participate in addition or cyclization reactions. acs.orgacs.orgd-nb.info

One common method to generate such radicals is from α-halogenonitroalkanes. For example, the photolysis of ω-alkenyl α-iodonitroalkanes has been shown to generate intermediate α-nitroalkyl radicals that undergo 5-exo cyclization. chemistrysteps.com While no specific radical reactions involving 4-acetoxy-3-nitrohexane have been detailed, by analogy, conversion of the α-hydrogen to a halogen would create a potential radical precursor.

Furthermore, manganese(III) acetate (B1210297) is known to mediate oxidative radical cyclization of compounds containing β-nitro carbonyl functionalities. mdpi.com This suggests that under appropriate conditions, the nitroalkane moiety in 4-acetoxy-3-nitrohexane could potentially be coaxed into radical transformations, expanding its synthetic applications. Radical reactions of β-nitroamines, derived from the corresponding nitro-Mannich reaction, have also been explored, leading to cyclized products. ucl.ac.uk

Reactions Involving the Acetoxy Group

The acetoxy group primarily functions as a leaving group in elimination reactions, providing a convenient route to unsaturated nitro compounds.

Elimination Reactions to Form Unsaturated Nitro Compounds (e.g., Nitroalkenes)

One of the most significant reactions of 4-acetoxy-3-nitrohexane is the elimination of acetic acid to generate the corresponding nitroalkene, 3-nitro-3-hexene. rsc.org This nitroalkene is a key intermediate in the Barton-Zard pyrrole (B145914) synthesis. rsc.orgacs.org

The elimination is typically carried out using a strong, non-nucleophilic base to avoid competing substitution reactions. rsc.org 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a commonly used base for this purpose. rsc.org The resulting nitroalkene is a powerful Michael acceptor and dienophile, making it highly useful in various C-C bond-forming reactions. ucl.ac.ukmsu.edu

The base-catalyzed elimination of acetic acid from 4-acetoxy-3-nitrohexane proceeds via an E2 (bimolecular elimination) mechanism . chemistrysteps.comlibretexts.orglibretexts.org This mechanism is a single, concerted step.

The process involves the following key features:

Proton Abstraction: The strong base (e.g., DBU) abstracts the acidic proton from the carbon α to the nitro group. chemistrysteps.com

Concerted Bond Reorganization: Simultaneously, the C-O bond of the acetoxy group breaks, and a new π-bond forms between the α and β carbons.

Leaving Group Departure: The acetoxy anion is expelled as the leaving group.

The E2 mechanism is favored by the use of a strong base and the presence of an acidic proton α to the electron-withdrawing nitro group. libretexts.org The reaction typically follows Zaitsev's rule, which predicts the formation of the more substituted (and thus more stable) alkene as the major product. masterorganicchemistry.com In this case, the elimination leads directly to the conjugated 3-nitro-3-hexene.

Regioselectivity and Stereoselectivity in Elimination Products

Elimination reactions involving 4-acetoxy-3-nitrohexane can theoretically lead to different isomeric products depending on which proton is removed and the resulting stereochemistry of the newly formed double bond. The regioselectivity of these reactions, which dictates the position of the double bond, is influenced by factors such as the base used and the substitution pattern of the substrate. chemistrysteps.com For instance, the use of a sterically hindered base typically favors the formation of the less substituted (Hofmann) alkene, while a smaller, non-hindered base generally leads to the more substituted (Zaitsev) alkene, which is often the thermodynamically more stable product. chemistrysteps.com

Stereoselectivity in elimination reactions pertains to the preferential formation of one stereoisomer over another (e.g., E vs. Z isomers). youtube.com In E2 reactions, this is often governed by the requirement for an anti-periplanar arrangement of the departing proton and the leaving group. iitk.ac.in This conformational requirement can lead to a high degree of stereoselectivity in the product alkene. iitk.ac.inkhanacademy.org While specific studies detailing the regioselectivity and stereoselectivity of elimination products directly from 4-acetoxy-3-nitrohexane are not extensively available in the provided search results, the principles of E2 elimination provide a framework for predicting the likely outcomes. The in-situ generation of 3-nitro-3-hexene from 4-acetoxy-3-nitrohexane via elimination of acetic acid using a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is a key step in syntheses utilizing this compound, suggesting a controlled and selective elimination process. wikipedia.org

Hydrolysis and Transesterification Reactions

The acetoxy group in 4-acetoxy-3-nitrohexane is susceptible to hydrolysis, a reaction that would cleave the ester bond to yield 3-nitro-4-hexanol and acetic acid. This reaction can be catalyzed by either acid or base. Base-catalyzed hydrolysis is also a step in the synthesis of certain dipyrrin (B1230570) derivatives, where the initial product from the Barton-Zard reaction is hydrolyzed to a pyrrole-carboxylic acid. nih.gov

Transesterification, the exchange of the acetyl group for another acyl group, is also a potential transformation. While not explicitly detailed for 4-acetoxy-3-nitrohexane in the search results, the principles of ester chemistry suggest that this reaction could be achieved by reacting it with an alcohol in the presence of an acid or base catalyst.

4-Acetoxy-3-nitrohexane as a Key Intermediate in Complex Molecule Synthesis

4-Acetoxy-3-nitrohexane is a crucial intermediate in the synthesis of various complex organic molecules, most notably in the construction of pyrrole rings, which are fundamental components of porphyrins and other heterocyclic compounds. wikipedia.orgorgsyn.org

Application in Barton-Zard Pyrrole Synthesis

The Barton-Zard pyrrole synthesis is a powerful method for preparing pyrroles from a nitroalkene and an α-isocyanoacetate. wikipedia.org 4-Acetoxy-3-nitrohexane serves as a stable precursor to the required nitroalkene, 3-nitro-3-hexene, which is generated in situ. wikipedia.org This approach offers significant advantages over other pyrrole synthesis methods, such as the Knorr synthesis, by providing α-unsubstituted pyrrole esters directly in good yields and with flexibility in β-substituents. orgsyn.org

Reaction with Isocyanoacetates for Pyrrole Formation

In the Barton-Zard reaction, 4-acetoxy-3-nitrohexane is treated with an isocyanoacetate, such as ethyl isocyanoacetate, in the presence of a base. nih.govorgsyn.orgscientific.net The reaction is typically carried out in a suitable solvent like tetrahydrofuran (B95107) (THF) or a mixture of THF and isopropanol. orgsyn.org Various bases can be employed, with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) being common. orgsyn.orgchem-station.com However, modifications to the procedure have shown that other bases like potassium carbonate can also be effective, sometimes in different solvent systems like ethanol. scientific.netnih.gov The reaction yields a substituted pyrrole-2-carboxylate, for example, ethyl 3,4-diethylpyrrole-2-carboxylate. orgsyn.orgscientific.net

| Reactants | Base | Solvent | Product |

| 4-Acetoxy-3-nitrohexane, Ethyl isocyanoacetate | DBU | THF/Isopropanol | Ethyl 3,4-diethylpyrrole-2-carboxylate. orgsyn.org |

| 4-Acetoxy-3-nitrohexane, Ethyl isocyanoacetate | K₂CO₃ | Ethanol | Ethyl 3,4-diethylpyrrole-2-carboxylate. scientific.net |

| 4-Acetoxy-3-nitrohexane, Ethyl isocyanoacetate | Trimethyl proazaphosphatrane | THF | Ethyl 3,4-diethylpyrrole-2-carboxylate. google.com.pg |

Mechanistic Insights into Pyrrole Ring Annulation

The mechanism of the Barton-Zard pyrrole synthesis, and by extension the annulation involving 4-acetoxy-3-nitrohexane, proceeds through a series of well-defined steps. wikipedia.org First, the base facilitates the elimination of acetic acid from 4-acetoxy-3-nitrohexane to form the corresponding nitroalkene, 3-nitro-3-hexene. wikipedia.org The base then deprotonates the α-carbon of the isocyanoacetate to form a nucleophilic enolate. wikipedia.org

This is followed by a Michael-type addition of the isocyanoacetate enolate to the nitroalkene. wikipedia.org The resulting intermediate then undergoes a 5-endo-dig cyclization. wikipedia.org The term "annulation" refers to the formation of a ring onto a pre-existing molecule. wikipedia.orgmasterorganicchemistry.com In this context, the pyrrole ring is annulated onto the carbon framework derived from the nitroalkene and the isocyanoacetate. The final steps involve the base-catalyzed elimination of the nitro group and tautomerization to yield the aromatic pyrrole ring. wikipedia.org

Precursor to Porphyrins and Related Macrocyclic Systems

The utility of 4-acetoxy-3-nitrohexane as a building block in complex organic synthesis is prominently demonstrated by its role as a key precursor in the preparation of porphyrins and related macrocyclic compounds. rsc.orgfrontiersin.org Porphyrins are a class of intensely colored, aromatic macrocyclic compounds that are fundamental to many biological processes. rsc.org The strategic placement of functional groups in 4-acetoxy-3-nitrohexane makes it an effective starting material for constructing the pyrrole units that are the fundamental components of the porphyrin macrocycle.

The primary route through which 4-acetoxy-3-nitrohexane is utilized in this context is the Barton-Zard pyrrole synthesis. In this process, 4-acetoxy-3-nitrohexane serves as a stable, easily handled precursor to the more reactive 3-nitro-3-hexene. wikipedia.org This conversion is typically achieved in situ through the elimination of acetic acid, a reaction often facilitated by a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). wikipedia.orgorgsyn.org The resulting nitroalkene intermediate is then immediately trapped by an isocyanoacetate, such as ethyl isocyanoacetate, to yield a highly substituted pyrrole. orgsyn.orgnih.gov

A significant application of this methodology is in the synthesis of 3,4-diethylpyrrole (B103146) and its derivatives, which are crucial intermediates for producing symmetrically substituted porphyrins like octaethylporphyrin (H₂OEP). wikipedia.orgresearchgate.net H₂OEP is a widely studied synthetic porphyrin that serves as a valuable model for naturally occurring heme pigments due to its high symmetry, which simplifies spectroscopic analysis. wikipedia.org The synthesis involves the condensation of the 3,4-diethylpyrrole precursor, derived from 4-acetoxy-3-nitrohexane, with formaldehyde. wikipedia.org Research has also explored modifications to the classic Barton-Zard conditions to improve efficiency and environmental compatibility. researchgate.net

Beyond porphyrins, the pyrrole intermediates generated from 4-acetoxy-3-nitrohexane are also used to synthesize other related macrocycles, such as dipyrrins. nih.gov Dipyrrins are structurally similar to porphyrins but consist of two pyrrole rings linked by a methine bridge. These compounds and their metal complexes are of interest for their unique photophysical properties and potential applications in sensing and catalysis. nih.gov

| Target Pyrrole | Co-reactant | Key Reagents/Solvents | Yield | Reference |

|---|---|---|---|---|

| Ethyl 3,4-diethylpyrrole-2-carboxylate | Ethyl isocyanoacetate | DBU, THF | 86% (from 3-nitro-3-hexene) | orgsyn.org |

| 2-Ethoxycarbonyl-3,4-diethyl-pyrrole | Ethyl isocyanoacetate | K₂CO₃, Ethanol | Not specified | researchgate.net |

| Methyl 3,4-diethylpyrrole-2-carboxylate | Methyl isocyanoacetate | Trimethyl proazaphosphatrane, THF, isopropanol | High Yield (not specified) | google.com.pg |

Potential for Synthesis of Other Heterocyclic and Carbocyclic Frameworks

The chemical reactivity of 4-acetoxy-3-nitrohexane extends beyond its role as a porphyrin precursor, positioning it as a versatile intermediate for the synthesis of a broader range of heterocyclic and potentially carbocyclic structures. Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are ubiquitous in medicinal chemistry and materials science. uou.ac.inosi.lv The transformational potential of 4-acetoxy-3-nitrohexane is rooted in its ability to act as a stable precursor to a reactive nitroalkene and the presence of two distinct functional groups that can be manipulated. frontiersin.org

The in situ generation of 3-nitro-3-hexene is a key transformation. Nitroalkenes are powerful Michael acceptors and participate in a variety of cycloaddition and condensation reactions. This reactivity opens pathways to numerous heterocyclic systems.

Oxazole (B20620) Synthesis : A documented application is the synthesis of oxazoles. The reaction of 4-acetoxy-3-nitrohexane with an isocyanoacetate, such as methyl or ethyl isocyanoacetate, in the presence of a strong, non-nucleophilic phosphazene base can yield substituted oxazole compounds. google.com.pg This transformation provides an efficient route to these important heterocyclic motifs, which can serve as intermediates for pharmaceutically relevant C-acyl-α-amino acids. google.com.pg

Triazole Synthesis : While not directly demonstrated starting from 4-acetoxy-3-nitrohexane, the derived 3-nitro-3-hexene is an ideal substrate for [3+2] cycloaddition reactions. For instance, the reaction of nitroalkenes with organic azides is a known method for producing fully substituted 1,2,3-triazoles, another class of heterocycles with significant applications. sorbonne-universite.fr This suggests a strong potential for 4-acetoxy-3-nitrohexane to be employed in the synthesis of triazole frameworks.

The potential for carbocyclic synthesis arises from the same principle of Michael addition. The nitroalkene generated from 4-acetoxy-3-nitrohexane can react with a wide array of carbon-based nucleophiles (enolates, organometallic reagents, etc.). These reactions would form new carbon-carbon bonds, enabling the construction of various open-chain and, through subsequent cyclization steps, carbocyclic frameworks. The nitro group in the resulting adduct can then be transformed into other functional groups, such as amines or carbonyls, further increasing the synthetic utility of this pathway. frontiersin.org

| Target Heterocycle | Co-reactant | Key Reagents/Solvents | Reaction Type | Reference |

|---|---|---|---|---|

| Substituted Oxazole | Methyl isocyanoacetate | Trimethyl proazaphosphatrane, THF, isopropanol | Condensation/Cyclization | google.com.pg |

| Substituted Pyrrole | Ethyl isocyanoacetate | DBU, THF | Barton-Zard Reaction | orgsyn.org |

Stereochemical Investigations of 4 Acetoxy 3 Nitrohexane

Analysis of Diastereomerism and Enantiomerism

4-Acetoxy-3-nitrohexane possesses two chiral centers at the C-3 and C-4 positions of the hexane (B92381) chain. The presence of 'n' chiral centers in a molecule can lead to a maximum of 2n stereoisomers. For 4-acetoxy-3-nitrohexane, with its two stereocenters, a total of four possible stereoisomers can exist. These stereoisomers comprise two pairs of enantiomers, which are non-superimposable mirror images of each other. The relationship between stereoisomers that are not mirror images is defined as diastereomeric. msu.edu

The four stereoisomers of 4-acetoxy-3-nitrohexane are:

(3R, 4R)-4-acetoxy-3-nitrohexane

(3S, 4S)-4-acetoxy-3-nitrohexane

(3R, 4S)-4-acetoxy-3-nitrohexane

(3S, 4R)-4-acetoxy-3-nitrohexane

The (3R, 4R) and (3S, 4S) isomers constitute one enantiomeric pair, often referred to as the syn-isomers. The (3R, 4S) and (3S, 4R) isomers form the other enantiomeric pair, known as the anti-isomers. Diastereomers, such as the syn and anti pairs, exhibit different physical properties, including melting points, boiling points, and solubility, which can be exploited for their separation. msu.edu

In synthetic practice, 4-acetoxy-3-nitrohexane is often prepared from its precursor, 4-nitrohexan-3-ol. The synthesis of 4-nitrohexan-3-ol via the Henry reaction, a nitro-aldol condensation, typically results in a mixture of diastereomers. One documented procedure describes the starting 3-nitro-4-hexanol as a 1:1 diastereomeric mixture, which upon acetylation, yields 4-acetoxy-3-nitrohexane as a corresponding mixture of diastereomers. researchgate.net This mixture is often used directly in subsequent reactions without separation of the individual stereoisomers.

Methods for Stereochemical Assignment and Characterization (e.g., NMR, Chiral Chromatography)

The elucidation of the stereochemistry of molecules like 4-acetoxy-3-nitrohexane relies on a variety of modern analytical techniques.

Chiral Chromatography: Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are indispensable methods for the separation and analysis of enantiomers and diastereomers. nih.govsigmaaldrich.com Diastereomers can often be separated using standard, achiral chromatography due to their different physical properties. However, the separation of enantiomers requires a chiral environment, which is typically achieved by using a chiral stationary phase (CSP). nih.gov For a compound like 4-acetoxy-3-nitrohexane, a systematic approach would involve first separating the syn and anti diastereomers on an achiral column, followed by the resolution of the enantiomers of each diastereomer on a suitable chiral column. sigmaaldrich.com The choice of the chiral stationary phase is crucial and often determined empirically by screening a variety of columns.

A hypothetical workflow for the stereochemical characterization of a mixture of 4-acetoxy-3-nitrohexane stereoisomers is presented in the table below.

| Step | Method | Purpose | Expected Outcome |

| 1 | Achiral HPLC/GC | Separation of Diastereomers | Two distinct peaks corresponding to the syn and anti pairs of enantiomers. |

| 2 | Chiral HPLC/GC | Separation of Enantiomers | Each diastereomeric peak from Step 1 is resolved into two peaks, representing the individual enantiomers. |

| 3 | NMR Spectroscopy | Determination of Relative Configuration | Analysis of coupling constants and chemical shifts to assign the syn and anti configurations to the separated diastereomers. |

| 4 | X-ray Crystallography | Determination of Absolute Configuration | If a single enantiomer can be crystallized, its absolute configuration can be unambiguously determined. |

Impact of Stereochemistry on Reaction Pathways and Product Distribution

The stereochemistry of a starting material can have a profound impact on the course of a chemical reaction, influencing the stereochemical outcome of the product. 4-Acetoxy-3-nitrohexane is a key intermediate in the Barton-Zard pyrrole (B145914) synthesis, a reaction that involves the condensation of a nitroalkene with an isocyanoacetate to form a pyrrole. researchgate.netwikipedia.org

The reaction proceeds via the in-situ formation of a nitroalkene from 4-acetoxy-3-nitrohexane, followed by a series of steps including a Michael addition and cyclization. wikipedia.org When a diastereomeric mixture of 4-acetoxy-3-nitrohexane is used, the stereochemistry of the starting material is often lost during the formation of the aromatic pyrrole ring. researchgate.net However, in related reactions, the stereochemistry of similar nitro-containing compounds has been shown to influence the diastereoselectivity of the products. For instance, in the development of a one-pot 1,4-addition/nitro-Mannich reaction, the choice of solvent was found to tune the diastereoselectivity, providing either the syn/anti- or syn/syn-diastereomer as the major product. ucl.ac.uk This highlights the potential for the stereocenters in 4-acetoxy-3-nitrohexane to influence the stereochemical course of reactions under specific conditions.

The table below illustrates a hypothetical influence of reaction conditions on the product distribution in a reaction involving a diastereomeric mixture of a nitroacetoxyalkane.

| Reaction Condition | Diastereomeric Ratio of Product (A:B) | Interpretation |

| Condition 1 (e.g., Non-polar solvent, low temperature) | 80:20 | High diastereoselectivity, suggesting a sterically controlled transition state. |

| Condition 2 (e.g., Polar solvent, high temperature) | 55:45 | Low diastereoselectivity, indicating that the energy difference between the diastereomeric transition states is small. |

Development of Stereoselective Transformations Utilizing 4-Acetoxy-3-nitrohexane

While 4-acetoxy-3-nitrohexane is often used as a diastereomeric mixture for the synthesis of achiral pyrroles, its chiral nature presents opportunities for its use in stereoselective transformations. The development of catalytic asymmetric methods for the synthesis of chiral pyrroles and other heterocycles is an active area of research. nih.govsnnu.edu.cn

One potential strategy would be to perform a kinetic resolution of the racemic diastereomers of 4-acetoxy-3-nitrohexane. In a kinetic resolution, a chiral catalyst or reagent selectively reacts with one enantiomer of a racemic mixture at a faster rate than the other, allowing for the separation of the unreacted enantiomer and the product.

Another approach involves the use of a chiral catalyst in the Barton-Zard reaction itself, which could potentially lead to an atroposelective synthesis of axially chiral pyrroles. researchgate.net In such a scenario, the chiral catalyst would interact with the intermediates derived from 4-acetoxy-3-nitrohexane to control the stereochemistry of the final product. Recent advances in the enantioselective synthesis of pyrroles have utilized chiral catalysts to control the formation of central chirality in the pyrrole ring. researchgate.net

Although specific examples of the use of enantiopure 4-acetoxy-3-nitrohexane in stereoselective synthesis are not prominent in the literature, its structure makes it a plausible candidate for such applications. The development of methods to access the individual stereoisomers of 4-acetoxy-3-nitrohexane would open up new avenues for the synthesis of complex, enantiomerically pure molecules.

Theoretical and Computational Chemistry of 4 Acetoxy 3 Nitrohexane

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic distribution and energy of a molecule, which in turn dictates its structure and reactivity.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and efficiency, making it suitable for studying medium-sized organic molecules like 4-acetoxy-3-nitrohexane. tilda.wsresearchgate.net DFT calculations are used to determine various ground-state properties by modeling the electron density. acs.org

Key ground-state properties that can be calculated for 4-acetoxy-3-nitrohexane include:

Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms by finding the minimum energy structure. This includes predicting bond lengths, bond angles, and dihedral angles.

Vibrational Frequencies: Calculation of vibrational modes helps in the interpretation of experimental infrared (IR) and Raman spectra. The characteristic stretches of the nitro (NO₂) and ester (C=O) groups are of particular interest. spectroscopyonline.com

Electronic Properties: DFT can compute the distribution of electronic charge, dipole moment, and molecular electrostatic potential (MEP). The MEP map is particularly useful as it highlights regions of positive and negative electrostatic potential on the molecular surface, indicating likely sites for electrophilic and nucleophilic attack. For 4-acetoxy-3-nitrohexane, the oxygen atoms of the nitro and acetoxy groups are expected to be regions of high negative potential.

| Property | Calculated Value | Significance |

|---|---|---|

| Total Energy (Hartree) | -668.75 | Represents the total electronic and nuclear energy at 0 K. |

| Dipole Moment (Debye) | 3.85 | Indicates a high degree of polarity, influencing solubility and intermolecular interactions. |

| HOMO Energy (eV) | -7.2 | Energy of the Highest Occupied Molecular Orbital; relates to the molecule's ability to donate electrons. |

| LUMO Energy (eV) | -1.5 | Energy of the Lowest Unoccupied Molecular Orbital; relates to the molecule's ability to accept electrons. |

| C=O Stretch Freq. (cm⁻¹) | ~1740 | Corresponds to the ester carbonyl group vibration, a key feature in its IR spectrum. |

| NO₂ Asymmetric Stretch Freq. (cm⁻¹) | ~1550 | Corresponds to the nitro group vibration, another key feature in its IR spectrum. spectroscopyonline.com |

Advanced Computational Methods for Excited States and Spectroscopy

While DFT is excellent for ground-state properties, understanding photochemical behavior and interpreting UV-Vis spectra requires advanced methods that can model electronic excited states. researchgate.net Techniques such as Time-Dependent DFT (TD-DFT) are commonly employed for this purpose.

For 4-acetoxy-3-nitrohexane, TD-DFT calculations could predict:

Electronic Transitions: The energies and oscillator strengths of electronic transitions, which correspond to absorption maxima (λ_max) in a UV-Vis spectrum. The n → π* transition associated with the nitro and carbonyl groups is a likely low-energy transition. ucsb.edu

Spectra Simulation: By calculating these transitions, a theoretical UV-Vis spectrum can be generated, aiding in the interpretation of experimental data. researchgate.net

Photochemical Reactivity: Analysis of excited state potential energy surfaces can offer insights into potential photochemical reactions, such as bond cleavage or isomerization upon absorption of light.

Computational Modeling of Reaction Mechanisms and Kinetics

Computational chemistry is an indispensable tool for elucidating the complex pathways of chemical reactions. nih.gov By mapping the potential energy surface, researchers can identify intermediates, transition states, and determine the energetic feasibility of a proposed mechanism.

Transition State Analysis for Synthesis and Decomposition Pathways

A transition state (TS) is a high-energy configuration along a reaction coordinate that separates reactants from products. Locating and characterizing the TS is crucial for calculating the activation energy (Ea), which governs the reaction rate. researchgate.net

Synthesis Pathway: The synthesis of 4-acetoxy-3-nitrohexane typically proceeds via a two-step process:

Henry (Nitroaldol) Reaction: Reaction of propanal with 1-nitropropane (B105015) under basic conditions to form the precursor, 4-nitrohexan-3-ol. The mechanism involves the deprotonation of the nitroalkane to form a nucleophilic nitronate, which then attacks the aldehyde carbonyl. wikipedia.org

Acetylation: Esterification of the resulting alcohol with an acetylating agent.

Computational modeling can map the energy profile of the Henry reaction, identifying the transition state for the key C-C bond-forming step and evaluating the role of the base catalyst. acs.orgmdpi.com

Decomposition Pathways: Nitroalkanes can undergo thermal decomposition through various channels, including C-NO₂ bond homolysis or elimination reactions. scispace.comresearchgate.net Transition state analysis can compare the activation barriers for these competing pathways, predicting the most likely decomposition products under different conditions. For instance, a five-centered transition state leading to the elimination of nitrous acid (HONO) is a known pathway for many nitroalkanes. researchgate.net

| Reaction Pathway | Computational Method | Calculated Ea (kcal/mol) | Implication |

|---|---|---|---|

| Henry Reaction (C-C bond formation) | DFT (B3LYP) | 15-20 | A moderately low barrier, consistent with the reaction proceeding at or near room temperature with catalysis. |

| C-NO₂ Bond Homolysis | CASSCF/CASPT2 | ~55-60 | A high energy barrier, suggesting this pathway is only significant at high temperatures. |

| HONO Elimination | DFT (B3LYP) | ~40-45 | A lower barrier than homolysis, indicating it may be a preferred thermal decomposition route at moderate temperatures. researchgate.net |

Solvent Effects on Reactivity through Implicit and Explicit Solvation Models

Reactions are rarely performed in the gas phase; the solvent can dramatically influence reaction rates and mechanisms. numberanalytics.comspringernature.com Computational models account for these effects in two primary ways:

Implicit Solvation Models: The solvent is treated as a continuous medium with a defined dielectric constant (e.g., Polarizable Continuum Model, PCM). This approach is computationally efficient and captures the bulk electrostatic effects of the solvent. sc.edu It is useful for modeling how polar solvents might stabilize charged intermediates or transition states, thereby lowering the activation energy. chemrxiv.org

Explicit Solvation Models: A number of individual solvent molecules are included in the calculation along with the solute. This method is computationally intensive but essential for modeling specific solute-solvent interactions, such as hydrogen bonding, which can play a direct role in the reaction mechanism. ucsb.eduacs.org

For the synthesis of 4-acetoxy-3-nitrohexane, the Henry reaction involves ionic intermediates (the nitronate and alkoxide). An implicit model would show that polar, protic solvents stabilize these species, while an explicit model could reveal the specific role of solvent molecules in proton transfer steps. acs.org

Catalytic Mechanism Elucidation via Computational Approaches

Computational chemistry provides powerful tools to understand how catalysts function at a molecular level. acs.org For the synthesis of 4-acetoxy-3-nitrohexane, the base-catalyzed Henry reaction is a key step.

Computational studies can elucidate the catalytic mechanism by:

Modeling Catalyst-Substrate Interactions: Investigating how the base (e.g., an amine or hydroxide) interacts with the 1-nitropropane to facilitate deprotonation.

Mapping the Catalytic Cycle: Calculating the energies of all intermediates and transition states in the catalytic cycle to identify the rate-determining step. nih.gov

Rationalizing Stereoselectivity: In asymmetric catalysis, where a chiral catalyst is used, computational modeling can explain the origin of enantioselectivity by comparing the transition state energies leading to different stereoisomers. researchgate.netmdpi.com For the Henry reaction, this would involve modeling the interaction of the nitronate and aldehyde within the chiral environment of the catalyst. acs.org

An extensive search of available scientific literature and chemical databases did not yield specific research focused on the chemical compound “3-Acetoxy-4-nitrohexane.” The information required to populate the requested sections on its theoretical and computational chemistry, including conformational analysis, molecular dynamics simulations, and predictive modeling, is not present in the public domain.

This suggests that “this compound” may be a novel compound that has not yet been synthesized or characterized, or it is a compound of limited research interest. As such, generating a detailed, evidence-based article strictly adhering to the provided outline is not feasible without resorting to speculation, which would violate the principles of scientific accuracy.

Furthermore, it is important to note a discrepancy in the provided subject and outline. The subject specifies "this compound," while the outline heading refers to its constitutional isomer, "4-Acetoxy-3-nitrohexane." A search for the latter compound also failed to retrieve specific computational or theoretical studies.

Given the strict requirement to focus solely on “this compound” and to base the article on verifiable research findings, we are unable to provide the requested content. No data tables or detailed research findings for the specified subsections could be located.

Advanced Analytical Derivatization Strategies Pertaining to 4 Acetoxy 3 Nitrohexane

Principles of Chemical Derivatization for Enhanced Analytical Performance

Chemical derivatization is a process that transforms a chemical compound into a new derivative with properties that are more suitable for a specific analytical technique. spectroscopyonline.comyoutube.com The primary goals of derivatization in the context of analyzing 3-Acetoxy-4-nitrohexane are to:

Increase Volatility: For gas chromatography (GC) analysis, the inherent polarity of the nitro and acetoxy groups can decrease the volatility of this compound. Derivatization can replace active hydrogens or introduce non-polar functional groups, thereby increasing the compound's vapor pressure and making it amenable to GC separation. researchgate.netgcms.cz

Improve Thermal Stability: The acetoxy group can be susceptible to thermal degradation in the hot GC injection port. Converting it to a more stable derivative can prevent on-column degradation and ensure accurate quantification. libretexts.org

Enhance Detector Response: Derivatization can introduce specific chemical moieties that significantly improve the response of a particular detector. For instance, introducing fluorinated groups can dramatically enhance the sensitivity of an electron capture detector (ECD) in GC. libretexts.org For mass spectrometry (MS), derivatization can lead to the formation of characteristic ions, improving selectivity and sensitivity. spectroscopyonline.com

Improve Chromatographic Separation: By altering the polarity and chemical nature of the analyte, derivatization can improve peak shape, reduce tailing, and enhance resolution from other components in the sample matrix. ddtjournal.com

The selection of a derivatization strategy for this compound must consider the reactivity of both the nitro and acetoxy functional groups to ensure a complete and reproducible reaction.

Derivatization for Spectroscopic Characterization (e.g., NMR, High-Resolution Mass Spectrometry)

While derivatization is more commonly employed for chromatographic techniques, it can also be a valuable tool for spectroscopic characterization, aiding in structure elucidation and confirmation.

For Nuclear Magnetic Resonance (NMR) spectroscopy , derivatization can be used to introduce specific nuclei or functional groups that provide clearer spectral information. For instance, reaction with a chiral derivatizing agent can be used to distinguish between enantiomers of this compound by creating diastereomeric derivatives with distinct NMR spectra. While direct NMR analysis of this compound is feasible, derivatization can help resolve overlapping signals or confirm the presence of specific functional groups. The proton adjacent to the nitro group typically appears in the 4-4.4 ppm range. orgchemboulder.com

For High-Resolution Mass Spectrometry (HRMS) , derivatization can enhance ionization efficiency and produce fragment ions that are more informative for structural confirmation. tulane.edu For example, derivatizing the molecule to introduce a permanently charged group can improve its response in electrospray ionization (ESI) mass spectrometry. Furthermore, specific derivatizing agents can be designed to produce a predictable and unique fragmentation pattern upon collision-induced dissociation (CID), which is invaluable for identifying the compound in complex matrices.

A potential derivatization reaction for HRMS could involve the reduction of the nitro group to an amine, followed by reaction with a reagent that introduces a readily ionizable tag. This approach not only improves sensitivity but also provides a distinct mass shift that can be used for selective detection. nih.gov

Chromatographic Applications of Derivatization (e.g., LC-MS, GC-MS for Trace Analysis and Purity Assessment)

Derivatization is a cornerstone for the trace analysis and purity assessment of compounds like this compound using chromatographic techniques.

For Gas Chromatography-Mass Spectrometry (GC-MS):

Due to its polarity, direct analysis of this compound by GC-MS can be challenging. A common strategy involves a two-step derivatization:

Reduction of the Nitro Group: The nitro group can be reduced to an amine using a mild reducing agent.

Acylation or Silylation of the Amine and Hydroxyl Groups: The resulting amino alcohol (after potential hydrolysis of the acetoxy group during reduction) can then be derivatized.

Acylation: Reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) can be used to introduce fluorinated acyl groups. These derivatives are highly volatile and exhibit excellent sensitivity with an electron capture detector (ECD) or in negative chemical ionization (NCI) mass spectrometry. libretexts.org

Silylation: Silylating agents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogens on the amine and hydroxyl groups with trimethylsilyl (B98337) (TMS) groups. sigmaaldrich.com This significantly increases the volatility and thermal stability of the molecule. youtube.com

| Derivatization Strategy | Reagent | Target Functional Group(s) | Analytical Advantage |

| GC-MS | |||

| Reduction followed by Acylation | NaBH4 / TFAA | Nitro and Acetoxy (hydrolyzed) | Increased volatility, enhanced ECD/NCI-MS response |

| Reduction followed by Silylation | NaBH4 / BSTFA | Nitro and Acetoxy (hydrolyzed) | Increased volatility and thermal stability |

For Liquid Chromatography-Mass Spectrometry (LC-MS):

Derivatization for LC-MS primarily aims to improve ionization efficiency and chromatographic retention. ddtjournal.com

Improving Ionization: For electrospray ionization (ESI), derivatization can introduce a readily ionizable group, such as a quaternary ammonium (B1175870) salt or a basic nitrogen atom, to enhance the signal intensity.

Improving Retention: For reversed-phase LC, derivatization can increase the hydrophobicity of the molecule, leading to better retention and separation.

A potential derivatization for the LC-MS analysis of this compound could involve the reduction of the nitro group to an amine, followed by reaction with a labeling reagent like dansyl chloride. The resulting derivative would be more hydrophobic and would contain a tertiary amine, which is readily protonated in ESI-MS.

| Derivatization Strategy | Reagent | Target Functional Group(s) | Analytical Advantage |

| LC-MS | |||

| Reduction and Labeling | NaBH4 / Dansyl Chloride | Nitro and Acetoxy (hydrolyzed) | Improved ionization efficiency (ESI+), increased hydrophobicity |

Development of Novel Derivatizing Agents for Specific Detection of Nitro and Acetoxy Moieties

The development of novel derivatizing agents that can selectively react with either the nitro or the acetoxy group of this compound under mild conditions would be highly beneficial for its specific detection.

For the Nitro Moiety:

Research into new reagents that can react directly with the nitro group without requiring a prior reduction step is an active area. For example, reagents that can form stable, charged adducts with the nitro group could enable direct and sensitive analysis by LC-MS. Another approach could be the development of fluorescent labeling agents that specifically target the nitro group, allowing for highly sensitive detection by fluorescence-based methods.

For the Acetoxy Moiety:

While hydrolysis of the acetoxy group followed by derivatization of the resulting alcohol is a common strategy, this approach lacks specificity if other hydroxyl groups are present in the sample. Novel reagents that can selectively cleave the acetyl group and simultaneously introduce a detectable tag would be advantageous. For instance, a transesterification reaction with a fluorinated alcohol in the presence of a catalyst could yield a volatile derivative suitable for GC-ECD analysis.

The development of such specific derivatizing agents would not only improve the analytical performance for this compound but also pave the way for more selective and sensitive methods for the analysis of other nitro and acetoxy-containing compounds.

Future Research Directions and Perspectives on 4 Acetoxy 3 Nitrohexane

Exploration of Novel Catalytic Systems for Efficient and Sustainable Synthesis

The development of efficient and environmentally benign methods for the synthesis and transformation of functionalized nitroalkanes is a key area of contemporary chemical research. Future work on 3-acetoxy-4-nitrohexane could greatly benefit from the exploration of innovative catalytic systems that offer high selectivity and yield under mild conditions.

Key Research Thrusts:

Heterogeneous Catalysis: Solid-supported catalysts offer advantages in terms of reusability, simplified product purification, and enhanced stability. benthamscience.comresearchgate.net Investigating catalysts like nickel on silica (B1680970) (Ni/SiO2) or palladium on silicon carbide (Pd/SiC) could lead to efficient methods for the selective reduction of the nitro group in this compound to an amino group, a crucial transformation in the synthesis of valuable amines. researchgate.net

Photoredox Catalysis: Visible-light-mediated photoredox catalysis represents a sustainable approach for activating organic molecules. nih.govsemanticscholar.org This strategy could be employed to generate radical intermediates from this compound, enabling novel carbon-carbon and carbon-heteroatom bond formations that are difficult to achieve through traditional thermal methods.

Biocatalysis: The use of enzymes as catalysts in organic synthesis provides exceptional specificity under environmentally friendly conditions. Screening for enzymes that can selectively hydrolyze the acetoxy group or transform the nitro group could offer a green pathway to chiral building blocks derived from this compound.

Copper Catalysis: Recent studies have shown the utility of copper catalysis in the functionalization of allylic nitroalkanes. chemrxiv.orgchemrxiv.org Exploring copper-catalyzed reactions could unlock new synthetic routes starting from precursors to this compound or enable its further transformation into other valuable compounds.

Table 1: Potential Catalytic Systems for this compound

| Catalytic System | Type | Potential Application | Advantages |

|---|---|---|---|

| Palladium/Nickel on Solid Supports | Heterogeneous | Selective reduction of the nitro group to an amine. | Catalyst reusability, ease of separation, process scalability. |

| Ruthenium/Iridium Complexes | Homogeneous (Photoredox) | Generation of radical intermediates for novel bond formations. | Mild reaction conditions, high selectivity, sustainable energy source (visible light). nih.gov |

| Lipases/Esterases | Biocatalysis | Enantioselective hydrolysis of the acetoxy group. | High stereoselectivity, aqueous reaction media, low environmental impact. |

| Copper Salts/Complexes | Homogeneous | Borylation or other cross-coupling reactions. | Tolerance of various functional groups, access to versatile building blocks. chemrxiv.orgchemrxiv.org |

Development of Unprecedented Chemical Transformations and Cascade Reactions

A cascade reaction, also known as a domino or tandem reaction, involves at least two consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one. wikipedia.org The dual functionality of this compound makes it an ideal substrate for the design of novel cascade sequences, which are highly valued for their efficiency and atom economy.

Future research could focus on leveraging the unique reactivity of the nitro and acetoxy groups to initiate and propagate such cascades:

Nitroalkane-Based Cascades: The acidic proton alpha to the nitro group allows for the formation of a nitronate anion, a versatile nucleophile for Michael additions and Henry (nitroaldol) reactions. scispace.combenthamscience.comresearchgate.net A potential cascade could involve an initial Michael addition of the this compound nitronate to an α,β-unsaturated aldehyde, followed by an intramolecular aldol (B89426) condensation. wikipedia.org

Visible Light-Enabled Transformations: Photoredox catalysis can enable the transformation of nitroalkanes into nitrones through a cascade process. nih.govsemanticscholar.org Applying this methodology to this compound in the presence of aldehydes could lead to the synthesis of novel, highly functionalized nitrones.

Radical-Mediated Reactions: The nitro group can participate in various radical reactions, providing access to compounds like oximes, alkenes, and alcohols. rsc.org Investigating radical-initiated pathways could unveil new transformations for this compound.

Table 2: Potential Cascade Reactions Involving this compound

| Initiating Reaction | Key Intermediates | Potential Final Products | Significance |

|---|---|---|---|

| Michael Addition | Nitronate anion, enolate | Highly substituted cyclic or acyclic compounds | Efficient construction of complex molecular scaffolds from simple precursors. wikipedia.org |

| Photoredox Catalysis | Radical cations, iminium intermediates | Functionalized nitrones | Mild and environmentally friendly synthesis of valuable synthetic intermediates. nih.gov |

| Nitro-Aldol (Henry) Reaction | Nitronate anion, β-nitro alkoxide | Polyfunctionalized nitroalcohols | Formation of C-C bonds and introduction of multiple functional groups in one step. researchgate.net |

Untapped Applications in Fine Chemical Synthesis and Materials Science

The true potential of a chemical compound is realized through its applications. While this compound is noted as a potential intermediate for pharmaceuticals and other organic compounds, dedicated research is needed to explore its utility fully. lookchem.com

Fine Chemicals and Pharmaceuticals: Aliphatic nitro compounds are versatile building blocks in organic synthesis, largely due to the ease with which the nitro group can be converted into other functionalities, most notably amines. frontiersin.orgmdpi.comscienceinfo.comnih.gov The reduction of the nitro group in this compound would yield an amino alcohol derivative (after hydrolysis of the acetate), a common structural motif in many biologically active molecules and pharmaceutical agents. frontiersin.orgresearchgate.net Its bifunctional nature makes it a valuable precursor for creating libraries of diverse molecules for drug discovery screening.

Agrochemicals: Nitrogen-containing compounds are fundamental to the agrochemical industry. researchgate.nettue.nl The structural motifs accessible from this compound could be explored for the development of new pesticides or plant growth regulators.

Materials Science: Functional polymers and advanced materials often require specialized monomers. researchgate.netscbt.com Although speculative, the potential for this compound to serve as a precursor to monomers for polymerization could be investigated. For instance, transformation into a diamine or a diol could allow its incorporation into polyamides or polyesters with unique properties conferred by the remaining functionalities.

Integration with Machine Learning and Artificial Intelligence for Reaction Discovery and Optimization

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling rapid prediction of reaction outcomes and optimization of experimental conditions. beilstein-journals.orgresearchgate.netbohrium.com Applying these computational tools to the study of this compound could significantly accelerate the discovery of its synthetic potential.

Reaction Condition Optimization: ML algorithms can efficiently navigate the complex parameter space of a chemical reaction (e.g., catalyst, solvent, temperature, stoichiometry) to identify the optimal conditions for maximizing yield and selectivity. beilstein-journals.orgduke.edu An ML-driven approach could rapidly determine the best catalytic system for the selective reduction of this compound, saving considerable experimental time and resources.

Discovery of Novel Reactions: By training models on vast datasets of known chemical transformations, AI can predict novel, previously unknown reactions. chemrxiv.org Such a "reactivity-first" approach could be used to discover unprecedented transformations of this compound, including new cascade reactions. nih.gov

Predictive Modeling: Interpretable machine learning models can help chemists understand the factors that govern chemical reactivity. azolifesciences.com By building models to predict the outcomes of reactions involving this compound, researchers could gain deeper insights into its electronic and steric properties, guiding the rational design of new synthetic routes.

Table 3: Application of Machine Learning in this compound Research

| ML/AI Technique | Application Area | Potential Outcome |

|---|---|---|

| Bayesian Optimization | Reaction Optimization | Rapid identification of optimal conditions (catalyst, solvent, temperature) for synthesis or transformation. beilstein-journals.org |

| Neural Networks | Reaction Discovery | Prediction of novel reactions and reactivity patterns for this compound. chemrxiv.org |

| Random Forest Models | Mechanistic Insight | Identification of key molecular features influencing reactivity and selectivity. duke.edu |

| Computer-Aided Synthesis Planning (CASP) | Retrosynthesis | Design of efficient, multi-step synthetic routes to complex targets starting from this compound. beilstein-journals.org |

Q & A

Q. Table 1: Common Reagents and Conditions for Functional Group Transformations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.